

Application Notes and Protocols for Oral Administration of LY-2584702 in Animals

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Compound of Interest

Compound Name: LY-2584702 tosylate salt

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Introduction

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical component of the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, growth, and survival.[1][2][3][4] Its role in this pathway has made it a subject of interest in oncological research.[3][5] This document provides detailed protocols for the preparation of LY-2584702 for oral administration in animal studies, ensuring consistent and effective delivery for preclinical research.

Physicochemical Properties and Solubility

LY-2584702 is a synthetic organic compound that is practically insoluble in water and ethanol. [6][7][8] This necessitates the use of specific solubilizing agents and vehicles for oral formulation. The compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9][10] For in vivo applications, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for animal administration.

Table 1: Solubility and Physicochemical Data for LY-2584702



Property	Value	Source(s)	
Molecular Formula	C21H19F4N7	[6]	
Molecular Weight	445.42 g/mol	[8]	
CAS Number	1082949-67-4	[6][8]	
Solubility in DMSO	≥ 22.25 mg/mL	[6]	
Solubility in Water	Insoluble	[7][8]	
Solubility in Ethanol	Insoluble	[7][9][10]	
Formulation (Tosylate Salt)	A crystalline solid	[9][10]	
Storage (Powder)	-20°C for up to 3 years	[8]	
Storage (Stock Solution)	-80°C in solvent for up to 1 year	[8]	

Experimental Protocols for Oral Formulation

Several vehicle compositions have been successfully used for the oral delivery of LY-2584702 in animal models. The choice of vehicle may depend on the desired final concentration, dosing volume, and the specific animal model. Below are detailed protocols for preparing three different oral formulations.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This formulation creates a clear solution suitable for oral gavage.

Materials:

- LY-2584702 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)



- Saline solution (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare Stock Solution: Dissolve the required amount of LY-2584702 powder in DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of LY-2584702 in 1 mL of DMSO. Gentle warming at 37°C or brief sonication can aid dissolution.[6]
- Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, ensuring the solution is clear after each addition by vortexing:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Final Formulation: For example, to prepare 1 mL of a 1 mg/mL final solution, add 100 μL of the 10 mg/mL DMSO stock solution to 400 μL of PEG300. Mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to bring the total volume to 1 mL. [11][12]
- Administration: The resulting clear solution should be used immediately for oral administration.[7]

Protocol 2: DMSO and Corn Oil Formulation

This formulation is an alternative for studies where PEG-based vehicles are not preferred.



Materials:

- LY-2584702 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[7]
- Corn oil
- Sterile conical tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare Stock Solution: Prepare a concentrated stock solution of LY-2584702 in DMSO as described in Protocol 1. For instance, create a 25 mg/mL stock solution.
- Final Formulation: To prepare 1 mL of the final dosing solution, add 50 μ L of the 25 mg/mL clear DMSO stock solution to 950 μ L of corn oil.[7]
- Mixing: Vortex the mixture thoroughly to ensure a uniform suspension.
- Administration: This formulation should be used immediately after preparation.

Protocol 3: SBE-β-CD in Saline Formulation

This method uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be advantageous for compounds with poor aqueous solubility.

Materials:

- LY-2584702 powder
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) SBE-β-CD in saline



- Sterile conical tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare Stock Solution: Create a stock solution of LY-2584702 in DMSO (e.g., 10 mg/mL).
- Final Formulation: To prepare a 1 mg/mL suspended solution, add 100 μL of the 10 mg/mL
 DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.[11][12]
- Mixing: Mix thoroughly. This will result in a suspended solution that may require ultrasonic treatment to improve uniformity.[11]
- Administration: This suspension can be used for oral administration.

In Vivo Dosing Information

In preclinical xenograft models, LY-2584702 has demonstrated significant anti-tumor efficacy.[8] Dosing regimens have typically involved twice-daily (BID) oral administration.

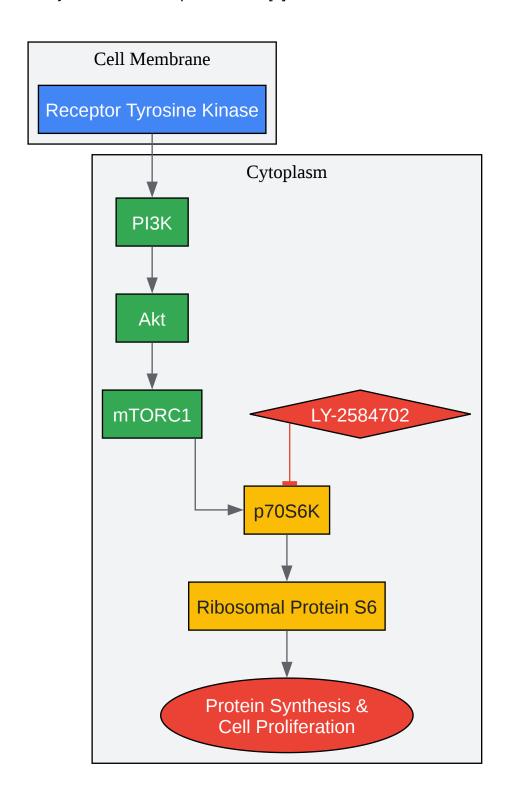
Table 2: Exemplary Dosing in Animal Models

Animal Model	Dose	Efficacy	Source(s)
HCT116 colon carcinoma xenograft	2.3 mg/kg (TMED50)	Significant tumor growth inhibition	[6]
HCT116 colon carcinoma xenograft	10 mg/kg (TMED90)	Significant tumor growth inhibition	[6]
U87MG glioblastoma & HCT116 colon carcinoma xenografts	2.5 mg/kg BID & 12.5 mg/kg BID	Significant single- agent efficacy	[6][8]

Signaling Pathway and Experimental Workflow



LY-2584702 acts by inhibiting p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway. This inhibition prevents the phosphorylation of the S6 ribosomal protein, leading to decreased protein synthesis and cell proliferation.[2]

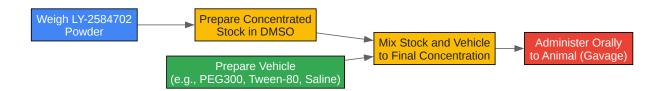


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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.

The general workflow for preparing and administering LY-2584702 orally to animals is depicted below.



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Caption: Experimental workflow for preparing LY-2584702 for oral administration in animals.

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